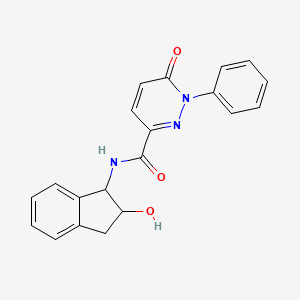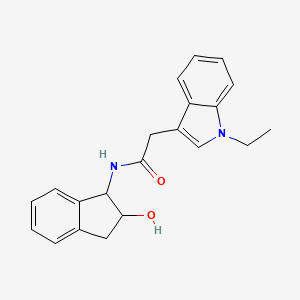![molecular formula C15H18FN3O2 B6640628 N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B6640628.png)
N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as FPHC and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of FPHC involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, FPHC reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
FPHC has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, FPHC has been shown to reduce fever and inhibit platelet aggregation. FPHC has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPHC in lab experiments is its specificity for COX enzymes, which allows for the selective inhibition of prostaglandin production. However, FPHC has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments. Additionally, the potential toxicity of FPHC must be carefully considered when using it in lab experiments.
Orientations Futures
There are several potential future directions for the study of FPHC. One area of research could focus on the development of more stable and soluble formulations of FPHC for use in therapeutic applications. Another area of research could focus on the potential anticancer properties of FPHC, and its ability to inhibit the growth of cancer cells. Additionally, further studies could investigate the potential use of FPHC in combination with other drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of FPHC involves several steps that require the use of various reagents and solvents. The starting material for the synthesis is 2-fluorobenzaldehyde, which is converted to 2-(2-fluorophenyl)ethanol through a Grignard reaction. The resulting alcohol is then converted to the corresponding carboxylic acid through oxidation. The carboxylic acid is then coupled with propylhydrazine to form FPHC.
Applications De Recherche Scientifique
FPHC has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. FPHC has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-2-5-10-8-13(19-18-10)15(21)17-9-14(20)11-6-3-4-7-12(11)16/h3-4,6-8,14,20H,2,5,9H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFPMTCPOQVMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-2-hydroxyethyl]-5-propyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)



![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)
![6-cyclopropyl-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6640618.png)
